molecular formula C24H23NO5 B2515851 4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 647036-24-6

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B2515851
CAS No.: 647036-24-6
M. Wt: 405.45
InChI Key: QCQQUVYMWQPHRO-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylidene group substituted with three methoxy groups and an acridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable acridine derivative. The reaction is often carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also necessitate stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trihydroxybenzylidene derivatives, while reduction of the benzylidene group can produce 4-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid .

Scientific Research Applications

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-(3,4,5-Trimethoxybenzyl)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid: A reduced form of the target compound.

    3,4,5-Trihydroxybenzylidene derivatives: Oxidized forms of the target compound.

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQUVYMWQPHRO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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